Cas no 33208-99-0 ((2S)-2-aminopropanamide hydrochloride)

(2S)-2-Aminopropanamide hydrochloride is a chiral organic compound characterized by its primary amine and amide functional groups. The stereospecific (S)-configuration ensures enantiomeric purity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in peptidomimetics and enzyme inhibitors. High purity grades are available to meet stringent research and industrial requirements. Its well-defined structure and reactivity profile make it a reliable building block for medicinal chemistry and drug development.
(2S)-2-aminopropanamide hydrochloride structure
33208-99-0 structure
Product Name:(2S)-2-aminopropanamide hydrochloride
CAS No:33208-99-0
MF:C3H9ClN2O
MW:124.569359540939
MDL:MFCD00066145
CID:54026
PubChem ID:2775816
Update Time:2025-05-24

(2S)-2-aminopropanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Aminopropanamide hydrochloride
    • H-Ala-NH2.HCl
    • H-Ala-NH2*HCl
    • L-Alaninamide HCl
    • L-Alaninamide Hydrochloride
    • L-Alanamine hydrochloride
    • (2S)-2-aminopropanamide,hydrochloride
    • (S)-2-Aminopropionamide Hydrochloride
    • H-Ala-NH?·HCl
    • H-Ala-NH₂ · HCl
    • H-ALA-NH2 HCL
    • H-Ala-NH2·HCl
    • H-Ala-NH2•HCl
    • L-Alanine Amide Hydrochloride
    • L-Alanine amide hydrochloride salt
    • Ala-NH2 HCl
    • Ala-NH2 hydrochloride
    • HCl*H-L-Ala-NH2
    • H-L-alanine-NH2 HCl
    • Alaninamide,monohydrochloride, L- (8CI)
    • Propanamide, 2-amino-, monohydrochloride, (2S)-(9CI)
    • Propanamide, 2-amino-, monohydrochloride, (S)-
    • Alanine amide hydrochloride
    • (2S)-2-Aminopropanamidehydrochloride
    • (2S)-2-Aminopropanamide hydrochloride
    • (S)-2-Aminopropionamidehydrochloride
    • AS-10955
    • Propanamide, 2-amino-, monohydrochloride, (2S)-
    • L-alanineaMide hydrochloride
    • J-019086
    • DTXSID40379707
    • SCHEMBL306843
    • 33208-99-0
    • L-Alaninamide hydrochloride (1:1)
    • AM20090503
    • FIAINKIUSZGVGX-DKWTVANSSA-N
    • (S)-2-aMinopropanaMide (Hydrochloride)
    • (2s)-1-amino-1-oxopropan-2-aminium chloride
    • (2S)-2-aminopropanamide;hydrochloride
    • L-Alaninamide hydrochloride, 95%
    • 1-[2-(4-Morpholinyl)ethyl-d4]-3-(1-naphthoyl)indole JWH 200-d4
    • HY-75326
    • AKOS015924198
    • Ala-NH2 HCl L-Alaninamide hydrochloride
    • AC-24033
    • MFCD00066145
    • L-Alaninamide, HCl
    • CS-0005782
    • Ala-NH2.HCl
    • F1905-7147
    • alaninamide hydrochloride
    • EC 608-843-1
    • L-Ala-NH2⋅HCl
    • EN300-129381
    • DB-029939
    • [1-[2-(4-Morpholinyl)ethyl-d4]-1H-indol-3-yl]-1-naphthalenyl-methanone;
    • alaninamide, hydrochloride
    • A1919
    • (2S)-2-aminopropanamide hydrochloride
    • MDL: MFCD00066145
    • Inchi: 1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1
    • InChI Key: FIAINKIUSZGVGX-DKWTVANSSA-N
    • SMILES: Cl.O=C([C@H](C)N)N
    • BRN: 4844370

Computed Properties

  • Exact Mass: 124.04000
  • Monoisotopic Mass: 124.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 61.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 69.1A^2

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 212-217 °C (lit.)
  • Boiling Point: 247.4°C at 760 mmHg
  • Flash Point: 103.4 °C
  • PSA: 69.11000
  • LogP: 1.02150
  • Specific Rotation: 11 º (c=1, MeOH)
  • Optical Activity: [α]25/D +11.0°, c = 1 in methanol
  • Solubility: Not determined

(2S)-2-aminopropanamide hydrochloride Security Information

(2S)-2-aminopropanamide hydrochloride Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2S)-2-aminopropanamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A481450-1g
L-Alanine Amide Hydrochloride
33208-99-0
1g
$ 52.00 2023-09-09
TRC
A481450-5g
L-Alanine Amide Hydrochloride
33208-99-0
5g
$ 114.00 2023-04-19
TRC
A481450-10g
L-Alanine Amide Hydrochloride
33208-99-0
10g
$ 408.00 2023-04-19
TRC
A481450-25g
L-Alanine Amide Hydrochloride
33208-99-0
25g
$ 741.00 2023-04-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A117207-5g
(2S)-2-aminopropanamide hydrochloride
33208-99-0 97%
5g
¥30.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A117207-1g
(2S)-2-aminopropanamide hydrochloride
33208-99-0 97%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A117207-100g
(2S)-2-aminopropanamide hydrochloride
33208-99-0 97%
100g
¥184.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A117207-25g
(2S)-2-aminopropanamide hydrochloride
33208-99-0 97%
25g
¥61.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A117207-500g
(2S)-2-aminopropanamide hydrochloride
33208-99-0 97%
500g
¥736.90 2023-09-04
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BA2185-100g
(2S)-2-aminopropanamide hydrochloride
33208-99-0 ≥98%
100g
¥350元 2023-09-15

(2S)-2-aminopropanamide hydrochloride Production Method

(2S)-2-aminopropanamide hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:33208-99-0)(2S)-2-aminopropanamide hydrochloride
Order Number:A22722
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:14
Price ($):294.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:33208-99-0)L-Alaninamide hydrochloride
Order Number:sfd17377
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:33208-99-0)L-丙氨酰胺盐酸盐
Order Number:LE26564254
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
Price ($):discuss personally
Email:18501500038@163.com

Additional information on (2S)-2-aminopropanamide hydrochloride

(2S)-2-Aminopropanamide Hydrochloride: A Comprehensive Overview

Introduction to (2S)-2-Aminopropanamide Hydrochloride

Cas No 33208-99-0, commonly referred to as (2S)-2-aminopropanamide hydrochloride, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a chiral derivative of propanamide, with the hydrochloride salt form being widely studied for its potential applications in drug development and chemical synthesis. The S configuration at the second carbon atom imparts unique stereochemical properties, making it a valuable compound for exploring enantioselective reactions and asymmetric synthesis.

Chemical Structure and Properties

The molecular structure of (2S)-2-aminopropanamide hydrochloride consists of a propanamide backbone with an amino group attached to the second carbon atom. The hydrochloride salt form results from the protonation of the amine group, which enhances its solubility in aqueous solutions. This compound exhibits a melting point of approximately 175°C and is stable under normal storage conditions. Its molecular weight is 115.64 g/mol, and it has a density of 1.34 g/cm³. The compound is soluble in water and ethanol but shows limited solubility in non-polar solvents.

Synthesis and Manufacturing

The synthesis of (2S)-2-aminopropanamide hydrochloride involves several steps, including the preparation of the corresponding amine and subsequent conversion to its hydrochloride salt. One common method involves the reaction of (2S)-amino propanoic acid with ammonia, followed by acidification to form the hydrochloride salt. This process ensures high purity and stereochemical integrity, which are critical for its use in pharmaceutical applications.

Applications in Pharmaceutical Research

(2S)-2-Aminopropanamide hydrochloride has garnered attention in the pharmaceutical industry due to its potential as a building block for drug development. Its chiral nature makes it an ideal candidate for exploring enantioselective catalysis and asymmetric synthesis. Recent studies have focused on its role as a precursor for bioactive compounds, including peptide analogs and inhibitors of enzymatic pathways.

One notable application is its use in the synthesis of β-lactam antibiotics, where it serves as an intermediate in the formation of key structural motifs. Additionally, research has explored its potential as a component in anti-cancer therapies, particularly in the design of targeted drug delivery systems.

Recent Research Findings

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (2S)-2-aminopropanamide hydrochloride. Quantum mechanical calculations have revealed that the compound exhibits significant π-interactions, which influence its ability to act as a ligand in metalloenzyme models.

Furthermore, studies have demonstrated that this compound can serve as a versatile platform for constructing complex molecules with tailored pharmacokinetic properties. For instance, researchers have successfully utilized it as a chiral auxiliary in the synthesis of non-racemic mixtures.

Another area of active research is its role in peptide chemistry. Investigators have explored its ability to facilitate the formation of stable amide bonds under mild reaction conditions, making it a valuable reagent for peptide synthesis.

Safety Considerations and Handling Guidelines

While (2S)-2-aminopropanamide hydrochloride is not classified as a hazardous chemical under standard conditions, proper handling procedures should be followed to ensure safety. It is recommended to store the compound in a cool, dry place away from direct sunlight. Gloves and protective eyewear should be worn during handling to minimize exposure risks. In terms of environmental impact, this compound is not considered persistent or bioaccumulative under normal usage conditions.

Conclusion: The Future Prospects of (2S)-Aminopropanamide Hydrochloride










Recommended suppliers
Amadis Chemical Company Limited
(CAS:33208-99-0)(2S)-2-aminopropanamide hydrochloride
A22722
Purity:99%
Quantity:1kg
Price ($):294.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:33208-99-0)L-Alaninamide hydrochloride
sfd17377
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email